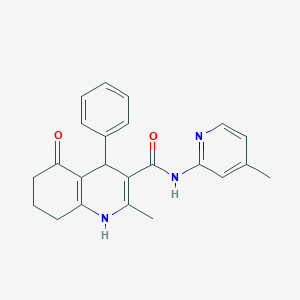

2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Beschreibung

The compound 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a hexahydroquinoline derivative featuring a bicyclic scaffold with a 5-oxo group, a phenyl substituent at position 4, and a 4-methylpyridin-2-yl carboxamide moiety. Its structure combines rigidity from the aromatic phenyl and pyridine groups with conformational flexibility from the partially saturated quinoline ring. This hybrid architecture is common in medicinal chemistry, where such scaffolds are explored for calcium channel modulation, antimicrobial activity, and enzyme inhibition .

Eigenschaften

CAS-Nummer |

361193-46-6 |

|---|---|

Molekularformel |

C23H23N3O2 |

Molekulargewicht |

373.4 g/mol |

IUPAC-Name |

2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C23H23N3O2/c1-14-11-12-24-19(13-14)26-23(28)20-15(2)25-17-9-6-10-18(27)22(17)21(20)16-7-4-3-5-8-16/h3-5,7-8,11-13,21,25H,6,9-10H2,1-2H3,(H,24,26,28) |

InChI-Schlüssel |

CJTSOEGNQYXLKQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CCC3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of ortho-toluylchloride and 2-amino-4-picoline . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product . The compound is then purified and characterized using techniques like X-ray crystallography, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

2-Methyl-N-(4-Methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydrochinolin-3-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Nucleophile Substitutionsreaktionen können an der ortho-Position des Pyridinrings stattfinden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Methyl-N-(4-Methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydrochinolin-3-carboxamid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die antibakterielle Aktivität der Verbindung wird ihrer Fähigkeit zugeschrieben, bakterielle Zellwände zu stören und essentielle Enzyme zu hemmen. Es wird angenommen, dass ihre Antikrebs-Eigenschaften aus ihrer Fähigkeit resultieren, durch das Anvisieren spezifischer Signalwege Apoptose in Krebszellen zu induzieren.

Wirkmechanismus

The mechanism of action of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with various molecular targets. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . Its anticancer properties are believed to result from its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 4

4-(3-Chlorophenyl) Analog ()

- Structure: The compound 4-(3-chlorophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide differs by a 3-chlorophenyl group at position 4 and additional methyl groups at positions 2, 7, and 6.

- Additional methyl groups increase steric bulk, which may reduce solubility (logP ~3.8 estimated) compared to the target compound .

Thiophene-Substituted Analog ()

- Structure: 2-Methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-N-(pyridin-2-yl)-hexahydroquinoline-3-carboxamide replaces the phenyl group with a thiophene ring.

- Impact: The thiophene acts as a bioisostere for phenyl, offering similar π-π interactions but with enhanced metabolic stability due to sulfur’s resistance to oxidation.

Modifications in the Carboxamide Group

N-(3-Pyridylmethyl) Analog ()

- Structure: N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide replaces the 4-methylpyridin-2-yl group with a 3-pyridylmethyl moiety.

- Impact :

Scaffold Variations: Dihydropyridines vs. Hexahydroquinolines

Methyl 4-(4-Methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate ()

- Structure: These dihydropyridine derivatives lack the quinoline bicyclic system but share a 5-oxo-4-aryl motif.

- Impact: The dihydropyridine scaffold is more planar, favoring calcium channel blockade (e.g., nifedipine-like activity). Hexahydroquinolines, with partial saturation, may exhibit improved metabolic stability but reduced affinity for voltage-gated calcium channels .

Pharmacological and Physicochemical Data

*logP estimated using fragment-based methods.

Key Research Findings

- Bioisosteric Replacement : Thiophene-substituted analogs () show comparable antimicrobial activity to phenyl derivatives but with improved pharmacokinetic profiles due to sulfur’s metabolic stability .

- Solubility Trade-offs : Chlorine and methyl groups () enhance binding affinity but reduce aqueous solubility, limiting bioavailability .

Biologische Aktivität

2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound based on available literature and research findings.

Structural Properties

The molecular formula of the compound is C23H23N3O2. Its structure includes a hexahydroquinoline core, which is known for various biological activities. The presence of a pyridine ring and a phenyl group enhances its potential interactions with biological targets.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C23H23N3O2 |

| SMILES | CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CCC3)C |

| InChIKey | CJTSOEGNQYXLKQ-UHFFFAOYSA-N |

Anticancer Activity

Research indicates that quinoline derivatives, including compounds similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of cyclooxygenase enzymes (COX) and modulation of signaling pathways like NF-kB and HDAC .

Antimicrobial Activity

Quinoline compounds are also recognized for their antimicrobial properties. Preliminary evaluations suggest that this compound may possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Properties

Compounds within the hexahydroquinoline framework have been studied for their antioxidant capabilities. These properties are crucial in protecting cells from oxidative stress and could potentially be leveraged in developing therapies for diseases associated with oxidative damage .

Case Studies

- Anticancer Efficacy : A study focusing on quinoline derivatives demonstrated that compounds with similar structures to 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline exhibited significant cytotoxic effects against breast cancer cells (MDA-MB-468) and renal cancer cells (A498). The study highlighted the importance of structural modifications in enhancing anticancer activity .

- Antimicrobial Evaluation : Another investigation assessed the antibacterial effects of various quinoline derivatives against common pathogens. Results indicated that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents .

Research Findings

Recent studies have emphasized the need for further exploration into the biological activities of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxicity in various cancer cell lines |

| Antimicrobial Properties | Effective against multiple bacterial strains |

| Antioxidant Potential | Protective effects against oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.